
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as furosemide, which is a diuretic drug used to treat edema and hypertension. However,
作用机制
The mechanism of action of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. This reaction is crucial for various physiological processes such as respiration and acid-base balance. The inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate ions, which can result in various physiological effects.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by this compound can lead to various biochemical and physiological effects. One of the primary effects is the inhibition of the reabsorption of sodium and chloride ions in the kidneys, which can lead to diuresis. This effect has led to the use of this compound as a diuretic drug.
In addition, the inhibition of carbonic anhydrase can also lead to the inhibition of the production of gastric acid, which can be beneficial in the treatment of various gastrointestinal disorders such as peptic ulcers.
实验室实验的优点和局限性
One of the primary advantages of using 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide in lab experiments is its stability and ease of use. This compound is stable under various conditions and can be easily synthesized and purified. In addition, this compound has been extensively studied, and its properties and applications are well understood.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can have various physiological effects, and its use should be carefully monitored to avoid any adverse effects.
未来方向
There are various future directions for the study of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide. One of the primary directions is the development of new applications for this compound in various scientific fields. For example, this compound could be used as a reagent for the determination of other metals or as a tool for the study of carbonic anhydrase.
In addition, the study of the physiological effects of this compound could lead to the development of new drugs for the treatment of various disorders such as hypertension, edema, and gastrointestinal disorders.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. This compound has been extensively studied for its properties and applications, and its use as a reagent and a diuretic drug is well established. Further studies on the physiological effects of this compound could lead to the development of new drugs for the treatment of various disorders.
合成方法
The synthesis of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide involves the reaction of 3-aminobenzenesulfonamide with 2-phenylbutyryl chloride. The reaction takes place in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学研究应用
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of chemistry, where it is used as a reagent for the determination of various metals such as copper, lead, and mercury. This compound forms stable complexes with these metals, which can be easily detected using various analytical techniques such as UV-Vis spectroscopy.
In addition, this compound has also been studied for its potential applications in the field of biology. This compound has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes such as respiration and acid-base balance. This inhibition can lead to various physiological effects, which will be discussed in the next section.
属性
IUPAC Name |
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-13(14-7-4-3-5-8-14)12-18-24(21,22)16-10-6-9-15(11-16)23(17,19)20/h3-11,13,18H,2,12H2,1H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAUZULFFEDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


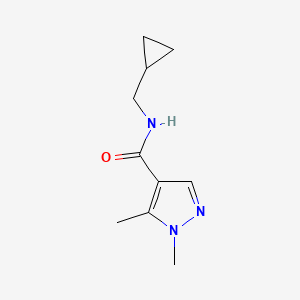

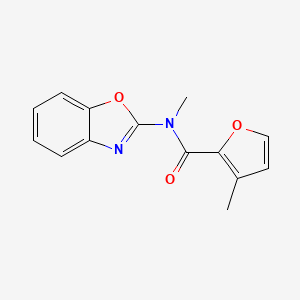
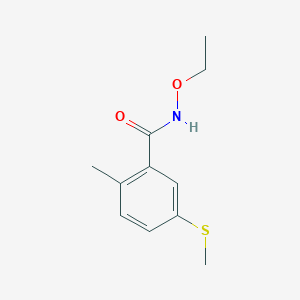
![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)
![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)
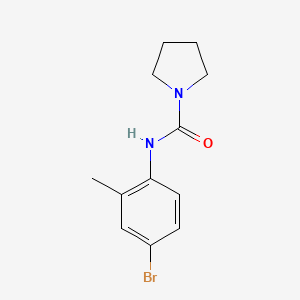

![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
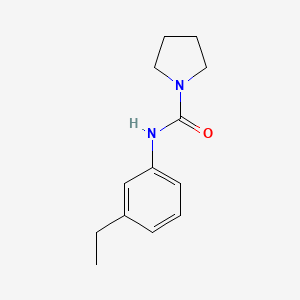
![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)
![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)